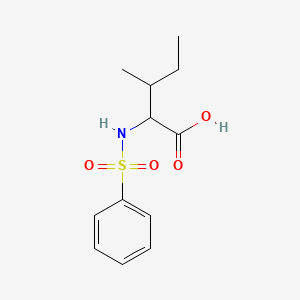

2-(Benzenesulfonamido)-3-methylpentanoic acid

Description

2-(Benzenesulfonamido)-3-methylpentanoic acid is a sulfonamide-functionalized amino acid derivative characterized by a benzenesulfonamido group attached to the α-carbon of a branched pentanoic acid chain. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamide moieties, which are known for their roles in enzyme inhibition and antibacterial/anticancer activities . Its structural features, including the sulfonamide group and branched alkyl chain, influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(benzenesulfonamido)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFHIUBQGZSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonamido)-3-methylpentanoic acid typically involves the reaction of benzenesulfonyl chloride with 3-methylpentanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-(Benzenesulfonamido)-3-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Modifications

Key Insights :

- The replacement of the benzenesulfonamido group with benzamido (e.g., 2-Benzamido-3-methylbutanoic acid) reduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparison of Physical Properties

Key Insights :

Spectroscopic Characterization

Table 3: NMR and IR Spectral Data Comparison

Biological Activity

Overview

2-(Benzenesulfonamido)-3-methylpentanoic acid is a sulfonamide compound known for its diverse biological activities. It combines structural features of both benzenesulfonamide and 3-methylpentanoic acid, which contributes to its unique pharmacological properties. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts essential biochemical pathways, which can lead to therapeutic effects such as:

- Enzyme Inhibition : Preventing substrate access to enzymes involved in critical metabolic processes.

- Antimicrobial Activity : Targeting bacterial enzymes, thereby inhibiting growth and proliferation.

- Anticancer Properties : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. The compound's structure allows it to interfere with bacterial folic acid synthesis, a vital process for bacterial growth.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may induce cell cycle arrest and apoptosis in cancer cell lines.

- Research Findings : In vitro studies showed that treatment with this compound led to a reduction in cell viability in several cancer cell lines, including breast and colon cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzenesulfonamide | Antibacterial | Established antibiotic properties |

| 3-Methylpentanoic acid | Limited biological activity | Simple carboxylic acid |

| Sulfanilamide | Antimicrobial | Well-known sulfonamide antibiotic |

| This compound | Antimicrobial, anticancer | Combined structural features enhancing activity |

Research Applications

The compound's unique properties make it a valuable subject for further research across various fields:

- Medicinal Chemistry : As a potential lead compound for developing new antibiotics or anticancer drugs.

- Biochemical Research : Investigating enzyme interactions and metabolic pathways.

- Industrial Applications : Utilization in the development of new materials or chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.